
2-Ethyldodecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyldodecanal is an organic compound with the molecular formula C14H28O. It is an aldehyde with a long carbon chain, making it a member of the aliphatic aldehydes. This compound is known for its distinctive odor and is often used in the fragrance industry. Its structure consists of a twelve-carbon chain with an ethyl group attached to the second carbon and an aldehyde functional group at the terminal carbon.
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethyldodecanal can be synthesized through various methods. One common approach involves the hydroformylation of 1-dodecene, where the olefin undergoes a reaction with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the aldehyde. The reaction conditions typically include high pressure and temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound is often produced through the oxo process, which involves the hydroformylation of alkenes. This method is favored due to its efficiency and the high yield of the desired aldehyde. The process involves the use of a cobalt or rhodium catalyst and operates under high pressure and temperature conditions.
化学反応の分析
Types of Reactions: 2-Ethyldodecanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-ethyldodecanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol, 2-ethyldodecanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones, which can further undergo dehydration to form α,β-unsaturated aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Condensation: Base catalysts such as sodium hydroxide or acid catalysts like sulfuric acid.
Major Products Formed:
Oxidation: 2-Ethyldodecanoic acid.
Reduction: 2-Ethyldodecanol.
Condensation: α,β-unsaturated aldehydes or ketones.
科学的研究の応用
2-Ethyldodecanal has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including fragrances and flavors.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Ethyldodecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, its long carbon chain allows it to interact with hydrophobic regions of biological molecules, potentially affecting their function and activity.
類似化合物との比較
2-Ethyldodecanal can be compared with other similar aliphatic aldehydes, such as:
Dodecanal: A twelve-carbon aldehyde without the ethyl substitution.
2-Methyldodecanal: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylhexanal: A shorter chain aldehyde with an ethyl group on the second carbon.
Uniqueness: The presence of the ethyl group in this compound provides it with unique chemical and physical properties compared to its analogs. This substitution can influence its reactivity, boiling point, and solubility, making it distinct in its applications and behavior in chemical reactions.
特性
IUPAC Name |
2-ethyldodecanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDFOFWKYWTFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598969 |
Source


|
| Record name | 2-Ethyldodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33861-29-9 |
Source


|
| Record name | 2-Ethyldodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
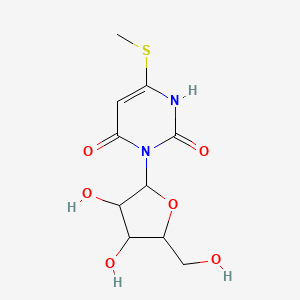


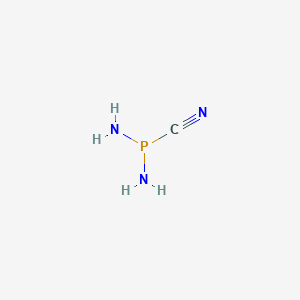
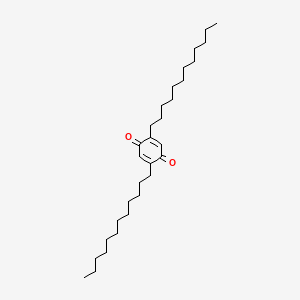
![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
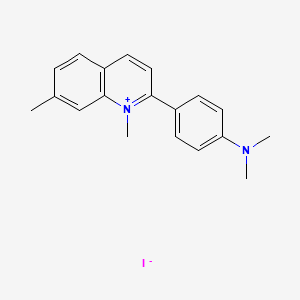
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)


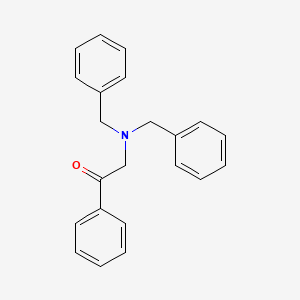
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)


